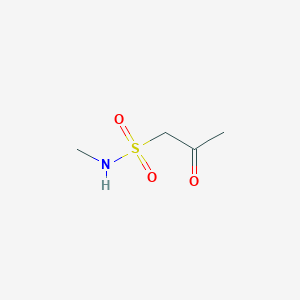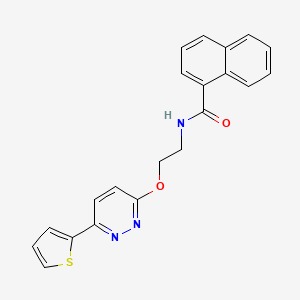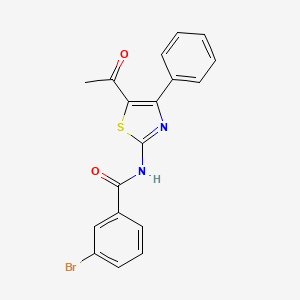
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide, also known as APTB, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APTB has been found to inhibit the interaction between the protein Hsp90 and the co-chaperone p50Cdc37, which is known to play a critical role in the stabilization and activation of client proteins.
Applications De Recherche Scientifique
Selenium-Containing Heterocycles Synthesis
- Researchers Zhou, Linden, and Heimgartner (2000) in their study, synthesized selenium-containing heterocycles from isoselenocyanates, which involved the reaction of N-phenylbenzamides with SOCl2 and KSeCN. This process yielded stable imidoyl isoselenocyanates, which were then transformed into selenourea derivatives and eventually 1,3-selenazoles, a related heterocyclic compound to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (Zhou, Linden, & Heimgartner, 2000).
Synthesis of 3/4-phenylene Bisheterocycles
- Kamble, Latthe, and Badami (2007) synthesized 3/4-phenylene bisheterocycles from sydnone derivatives. These compounds, including thiazole derivatives, showed significant antifungal activity, which indicates the potential biological applications of related N-phenylbenzamide derivatives (Kamble, Latthe, & Badami, 2007).
Antiallergic and Cytoprotective Activity
- Makovec et al. (1992) explored the antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives. Their study revealed potent antiallergic and cytoprotective activity in some derivatives, highlighting the therapeutic potential of these compounds in treating allergic diseases (Makovec et al., 1992).
Synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines
- Sukdolak et al. (2004) conducted a study on the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines. This process contributes to the understanding of the synthesis and potential applications of thiazole derivatives (Sukdolak et al., 2004).
Antimicrobial Screening of Thiazolidin-4-one Derivatives
- Desai, Rajpara, and Joshi (2013) focused on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives. Their findings suggest that these thiazole derivatives could offer therapeutic intervention for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents
- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. The study demonstrates the potential of these derivatives as anticancer agents, highlighting another possible application of N-phenylbenzamide derivatives (Osmaniye et al., 2018).
Structure-Function Relationship of Thiazolide-Induced Apoptosis
- Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. This study provides insights into the therapeutic potential of thiazolides, a class related to N-phenylbenzamide derivatives, in treating colon cancer (Brockmann et al., 2014).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDXUNKPZBBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

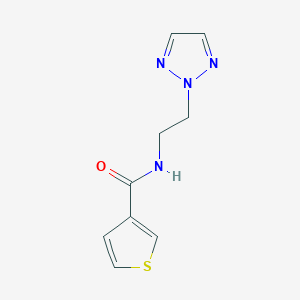

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2733350.png)
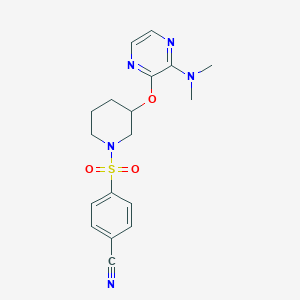
![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)
![N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2733363.png)
